N-{2-[(Isopropylcarbamoyl)amino]ethyl}acetamide N-{2-[(Isopropylcarbamoyl)amino]ethyl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18527186
InChI: InChI=1S/C8H17N3O2/c1-6(2)11-8(13)10-5-4-9-7(3)12/h6H,4-5H2,1-3H3,(H,9,12)(H2,10,11,13)
SMILES:
Molecular Formula: C8H17N3O2
Molecular Weight: 187.24 g/mol

N-{2-[(Isopropylcarbamoyl)amino]ethyl}acetamide

CAS No.:

Cat. No.: VC18527186

Molecular Formula: C8H17N3O2

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

N-{2-[(Isopropylcarbamoyl)amino]ethyl}acetamide -

Specification

Molecular Formula C8H17N3O2
Molecular Weight 187.24 g/mol
IUPAC Name N-[2-(propan-2-ylcarbamoylamino)ethyl]acetamide
Standard InChI InChI=1S/C8H17N3O2/c1-6(2)11-8(13)10-5-4-9-7(3)12/h6H,4-5H2,1-3H3,(H,9,12)(H2,10,11,13)
Standard InChI Key YJJRDXUPDMCXOV-UHFFFAOYSA-N
Canonical SMILES CC(C)NC(=O)NCCNC(=O)C

Introduction

Chemical Identity and Structural Features

Spectroscopic Data

While direct spectral data for this compound is limited, analogs such as N-(2-aminoethyl)acetamide ( ) provide benchmarks:

  • IR: Strong absorption bands at ~1650 cm1^{-1} (amide I) and ~1550 cm1^{-1} (amide II).

  • NMR: 1H^1\text{H} NMR signals at δ 1.98 ppm (acetamide methyl) and δ 3.25–3.40 ppm (ethylene protons) .

Synthesis and Reaction Pathways

Primary Synthetic Routes

The compound is typically synthesized via stepwise functionalization of ethylenediamine derivatives:

  • Acetylation of Ethylenediamine:
    Reaction of ethylenediamine with acetic anhydride yields N-(2-aminoethyl)acetamide :
    H2NCH2CH2NH2+(CH3CO)2OCH3C(O)NHCH2CH2NH2\text{H}_2\text{NCH}_2\text{CH}_2\text{NH}_2 + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{CH}_3\text{C(O)NHCH}_2\text{CH}_2\text{NH}_2

  • Isopropylcarbamoyl Introduction:
    Subsequent treatment with isopropyl isocyanate under inert conditions forms the target compound:
    CH3C(O)NHCH2CH2NH2+CH(CH3)2NCON-{2-[(Isopropylcarbamoyl)amino]ethyl}acetamide\text{CH}_3\text{C(O)NHCH}_2\text{CH}_2\text{NH}_2 + \text{CH}(\text{CH}_3)_2\text{NCO} \rightarrow \text{N-}\{2\text{-[(Isopropylcarbamoyl)amino]ethyl}\}\text{acetamide}

Optimization Challenges

  • Yield Limitations: Coupling reactions often suffer from moderate yields (e.g., 11% in analogous indazole syntheses ) due to steric hindrance and competing side reactions.

  • Reagent Selection: Phosphorus-based activators like 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphinane-2,4,6-trioxide enhance efficiency but require strict stoichiometric control .

Physicochemical Properties

Thermodynamic and Solubility Profiles

PropertyValue/DescriptionSource Analogy
Molecular Weight201.25 g/mol (calculated)Derived from
Melting Point~110–115°C (estimated)Analogous acetamides
SolubilitySoluble in polar aprotic solvents (DMF, DMSO)
LogP (Octanol-Water)0.7–1.2 (predicted)Computational models

Applications in Pharmaceutical and Material Science

Drug Intermediate Synthesis

The compound serves as a precursor in peptidomimetics and kinase inhibitors:

  • Case Study: Coupling with 6-amino-1H-indazol-3-ol derivatives yielded bioactive molecules with antiviral properties, albeit at low yields (11%) .

  • Mechanistic Role: The isopropylcarbamoyl group enhances target binding via hydrophobic interactions in enzyme active sites.

Surface Functionalization

  • Monolayer Preparation: Analogous to N-(2-aminoethyl)acetamide, the compound forms self-assembled monolayers on carbon surfaces, useful in biosensor fabrication .

Future Research Directions

  • Synthetic Methodology: Developing high-yield, catalytic coupling protocols to address current inefficiencies.

  • Biological Screening: Expanding studies into anticancer and antimicrobial applications.

  • Computational Modeling: Predicting ADMET profiles to streamline drug development.

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